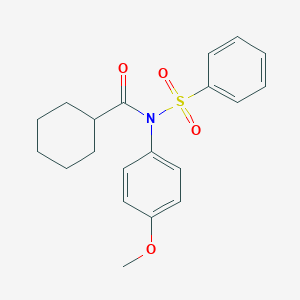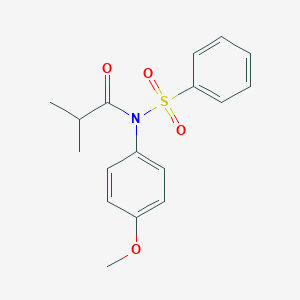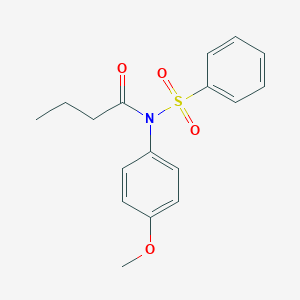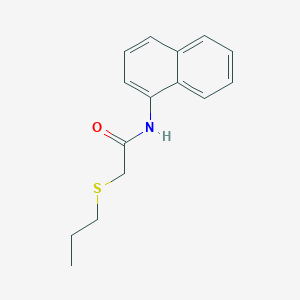
N-(1-naphthyl)-2-(propylsulfanyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-naphthyl)-2-(propylsulfanyl)acetamide, also known as NAPA, is a compound that has been studied for its potential use in various scientific research applications. This compound is synthesized using a specific method and has been shown to have a mechanism of action that affects certain biochemical and physiological processes in the body. In
Mecanismo De Acción
The mechanism of action of N-(1-naphthyl)-2-(propylsulfanyl)acetamide involves its ability to inhibit the activity of COX-2. This inhibition leads to a decrease in the production of prostaglandins, which are mediators of inflammation and pain. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its potential use in cancer research.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are related to its mechanism of action. By inhibiting COX-2 activity, this compound reduces the production of prostaglandins, which leads to a decrease in inflammation and pain. In cancer cells, this compound induces apoptosis, which may contribute to its potential use as an anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(1-naphthyl)-2-(propylsulfanyl)acetamide in lab experiments is its ability to selectively inhibit COX-2 activity, which allows for the study of the specific effects of COX-2 inhibition. However, one limitation of using this compound is that it may also inhibit the activity of other enzymes, which could lead to off-target effects.
Direcciones Futuras
There are several future directions for further research on N-(1-naphthyl)-2-(propylsulfanyl)acetamide. One area of research could focus on the development of more selective COX-2 inhibitors based on the structure of this compound. Another area of research could focus on the potential use of this compound as an anticancer agent, particularly in combination with other chemotherapeutic agents. Additionally, further studies could explore the potential use of this compound in the treatment of other inflammatory conditions, such as arthritis.
Métodos De Síntesis
The synthesis of N-(1-naphthyl)-2-(propylsulfanyl)acetamide involves the reaction of 1-naphthylamine with propylthiol in the presence of acetic anhydride. This reaction produces this compound as a yellow solid with a melting point of 112-114°C. This synthesis method has been used in various studies to produce this compound for scientific research purposes.
Aplicaciones Científicas De Investigación
N-(1-naphthyl)-2-(propylsulfanyl)acetamide has been studied for its potential use in various scientific research applications, including as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that plays a role in inflammation and pain, and inhibitors of this enzyme have been used as anti-inflammatory and analgesic agents. This compound has also been studied for its potential use in cancer research, as it has been shown to inhibit the growth of certain cancer cells.
Propiedades
Fórmula molecular |
C15H17NOS |
|---|---|
Peso molecular |
259.4 g/mol |
Nombre IUPAC |
N-naphthalen-1-yl-2-propylsulfanylacetamide |
InChI |
InChI=1S/C15H17NOS/c1-2-10-18-11-15(17)16-14-9-5-7-12-6-3-4-8-13(12)14/h3-9H,2,10-11H2,1H3,(H,16,17) |
Clave InChI |
CPLZPALVVGXBKL-UHFFFAOYSA-N |
SMILES |
CCCSCC(=O)NC1=CC=CC2=CC=CC=C21 |
SMILES canónico |
CCCSCC(=O)NC1=CC=CC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-methoxy-4-[(2-methylallyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B284029.png)
![N'-(benzenesulfonyl)-2,2,2-trifluoro-N-[4-(trifluoromethoxy)phenyl]ethanimidamide](/img/structure/B284036.png)

![1-(3-chlorophenyl)-N-(4-morpholin-4-ylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B284041.png)


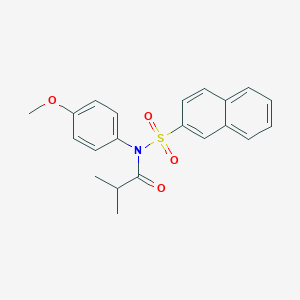

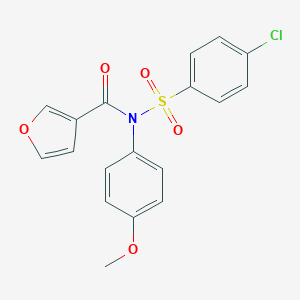
![N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}isonicotinamide](/img/structure/B284054.png)
![N-(3-{[(3,4-dichlorophenyl)sulfonyl]amino}-4-methoxyphenyl)nicotinamide](/img/structure/B284057.png)
